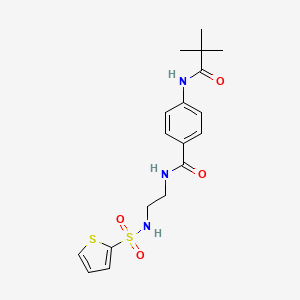
4-叔丁酰胺-N-(2-(噻吩-2-磺酰胺)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a chemical compound. Thiophene-based analogs, like this compound, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide would include this thiophene ring along with other functional groups.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .科学研究应用
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Applications
Thiophene derivatives have shown anti-inflammatory properties . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Applications
Thiophene derivatives have also demonstrated antimicrobial properties . This indicates that our compound could be used in the development of new antimicrobial agents.
Antihypertensive Applications
Thiophene derivatives have shown antihypertensive properties . This suggests that our compound could potentially be used in the development of new antihypertensive drugs.
Antitumor Applications
Thiophene derivatives have shown antitumor activity . This indicates that our compound could be used in the development of new antitumor agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that our compound could potentially be used in the development of new corrosion inhibitors.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , and in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that our compound could be used in the development of new materials for these applications.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that our compound could potentially be used in the development of new OFETs.
未来方向
作用机制
Sulfonamides
This compound is a type of sulfonamide, which are known to have antibacterial properties. They work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Benzamides
This compound also contains a benzamide moiety. Benzamides are known to have a wide range of biological activities, including anti-inflammatory, antipsychotic, and anticancer effects. They work by interacting with various receptors and enzymes in the body .
Thiophenes
Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .
属性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-18(2,3)17(23)21-14-8-6-13(7-9-14)16(22)19-10-11-20-27(24,25)15-5-4-12-26-15/h4-9,12,20H,10-11H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMBBSSZDSQXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)
![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)
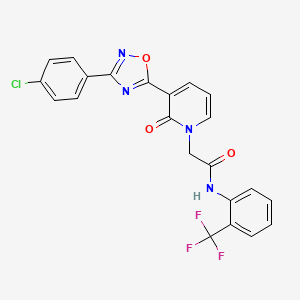
![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)
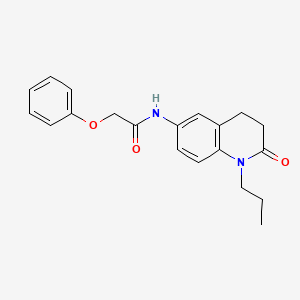
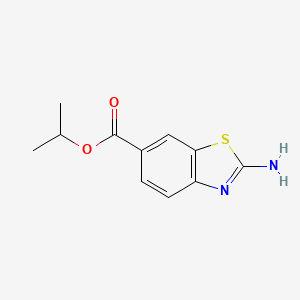
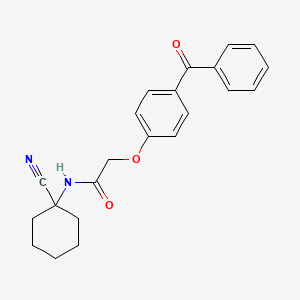
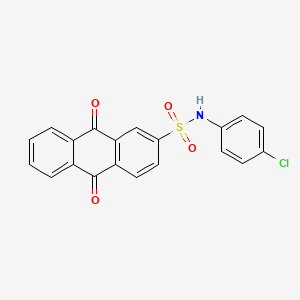
![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)